1'-{[benzyl(methyl)amino]methyl}-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
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Overview
Description
1’-{[BENZYL(METHYL)AMINO]METHYL}-5-METHYL-5-PHENYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1’-{[BENZYL(METHYL)AMINO]METHYL}-5-METHYL-5-PHENYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE typically involves multiple steps, including the formation of the indole core and the subsequent construction of the spirocyclic system. One common synthetic route involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of an acid catalyst to form the indole core . The spirocyclic structure is then introduced through a series of reactions involving benzyl(methyl)amine and formaldehyde under controlled conditions .
Chemical Reactions Analysis
1’-{[BENZYL(METHYL)AMINO]METHYL}-5-METHYL-5-PHENYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
1’-{[BENZYL(METHYL)AMINO]METHYL}-5-METHYL-5-PHENYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1’-{[BENZYL(METHYL)AMINO]METHYL}-5-METHYL-5-PHENYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, such as cell proliferation and signal transduction, which are crucial in the development of diseases like cancer .
Comparison with Similar Compounds
1’-{[BENZYL(METHYL)AMINO]METHYL}-5-METHYL-5-PHENYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of 1’-{[BENZYL(METHYL)AMINO]METHYL}-5-METHYL-5-PHENYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE lies in its spirocyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C27H28N2O3 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
1'-[[benzyl(methyl)amino]methyl]-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C27H28N2O3/c1-26(22-13-7-4-8-14-22)18-31-27(32-19-26)23-15-9-10-16-24(23)29(25(27)30)20-28(2)17-21-11-5-3-6-12-21/h3-16H,17-20H2,1-2H3 |
InChI Key |
JHCIHKBWJHDFRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2(C3=CC=CC=C3N(C2=O)CN(C)CC4=CC=CC=C4)OC1)C5=CC=CC=C5 |
Origin of Product |
United States |
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